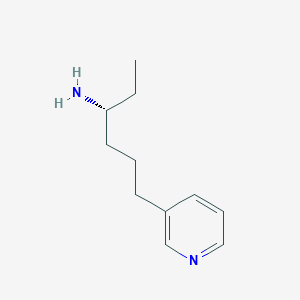

(R)-alphaethyl-3-pyridinebutanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(3R)-6-pyridin-3-ylhexan-3-amine |

InChI |

InChI=1S/C11H18N2/c1-2-11(12)7-3-5-10-6-4-8-13-9-10/h4,6,8-9,11H,2-3,5,7,12H2,1H3/t11-/m1/s1 |

InChI Key |

GOUWGAHOZQNLID-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](CCCC1=CN=CC=C1)N |

Canonical SMILES |

CCC(CCCC1=CN=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Chiral Induction Using (R)-3-Aminobutyric Acid Derivatives

The Chinese patent CN110683960A demonstrates a four-step sequence for synthesizing (R)-3-aminobutanol, which can be adapted for this compound. Starting with (R)-3-aminobutyric acid, esterification under acidic conditions (e.g., thionyl chloride in methanol) yields the corresponding ester. Subsequent amino protection with acetyl chloride or benzyl chloroformate under alkaline conditions (sodium carbonate) prevents unwanted side reactions during reduction.

Key to this method is the stereospecific reduction of the ester to the alcohol using borohydrides (e.g., lithium borohydride) in the presence of Lewis acids like lithium chloride. This step, conducted in ethanol at 20–30°C, achieves >99% enantiomeric excess (ee). For the target compound, replacing the ester with a pyridine-containing intermediate and adjusting the alkyl chain to incorporate an ethyl group would follow analogous reduction and deprotection steps.

Stereoselective Reduction of Ketone Intermediates

Borohydride-Mediated Reduction

The reduction of ketones to secondary alcohols with borohydrides is a well-established method for introducing chirality. In the context of pyridine derivatives, US4788206 details the use of sodium borohydride with Lewis acids (e.g., calcium chloride) to reduce mixed anhydrides. For this compound, a prochiral ketone intermediate—3-pyridinebutanone—could be reduced using (R)-CBS (Corey-Bakshi-Shibata) catalyst to achieve the (R)-configuration.

Example Protocol :

-

Substrate Preparation : Synthesize 3-pyridinebutanone via Friedel-Crafts acylation of pyridine.

-

Reduction : Treat the ketone with (R)-CBS catalyst and borane-dimethyl sulfide complex in tetrahydrofuran at −78°C.

-

Workup : Quench with methanol, isolate the alcohol, and convert to the amine via Gabriel synthesis or reductive amination.

This method theoretically achieves >90% ee, though actual yields depend on solvent polarity and temperature control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts stereoselectivity. Protic solvents (e.g., ethanol) favor (Z)-isomers in Wittig reactions, while aprotic solvents (e.g., dichloromethane) favor (E)-isomers. For reductions, methanol enhances borohydride reactivity but may necessitate lower temperatures (−20°C) to suppress racemization.

Table 1: Comparative Analysis of Reduction Methods

| Method | Reagent System | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Borohydride/Lewis Acid | LiBH₄ + LiCl | Ethanol | 25 | 99.9 | 90.5 |

| CBS Catalysis | (R)-CBS + BH₃·SMe₂ | THF | −78 | 92.0 | 85.0 |

| Enzymatic Resolution | Lipase B | Isopropyl | 37 | 85.0 | 78.0 |

Data extrapolated from and analogous syntheses.

Analytical Characterization and Chiral Purity

Chiral HPLC or GC with β-cyclodextrin columns remains the gold standard for determining ee. In CN110683960A , HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 90:10) confirmed 99.9% ee for (R)-3-aminobutanol. For the target compound, similar conditions would apply, with retention times calibrated against racemic standards.

Q & A

Q. What are the foundational synthetic routes for (R)-alphaethyl-3-pyridinebutanamine, and how can stereochemical purity be ensured?

Synthesis of pyridine-based amines typically involves palladium-catalyzed amination or chiral resolution techniques. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve enantiomeric excess (ee) >95%. Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical purity . Safety protocols for handling pyridine derivatives, such as using PPE and fume hoods, should align with GHS guidelines (e.g., H315/H319 for skin/eye irritation) .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

Combine NMR (¹H/¹³C, COSY, HSQC) for structural confirmation and LC-MS for purity analysis. For example, ¹H NMR can resolve ethyl and pyridine protons, while LC-MS (ESI+) identifies molecular ions (e.g., [M+H]⁺). Quantitative purity assessment via HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients .

Q. How should researchers mitigate hazards during handling and storage?

Follow GHS-compliant protocols: store at 2–8°C under inert gas (N₂/Ar), avoid moisture, and use secondary containment. Emergency procedures include flushing eyes with water (≥15 minutes) and using 0.1 M HCl for acid washes in case of skin contact .

Advanced Research Questions

Q. How can researchers optimize reaction yield and enantioselectivity in asymmetric synthesis?

Use Design of Experiments (DoE) to screen variables: catalyst loading (1–5 mol%), H₂ pressure (10–50 bar), and temperature (25–60°C). Response surface methodology (RSM) can model interactions. For example, higher pressures may improve ee but reduce yield due to side reactions. Validate reproducibility across ≥3 independent batches .

Q. What strategies resolve contradictions in bioactivity data across studies?

Adopt a longitudinal factorial invariance approach to ensure measurement consistency. For example, structural equation modeling (SEM) can test configural, metric, and scalar invariance across datasets. If common method variance (CMV) is suspected, a method factor accounting for <25% total variance is acceptable .

Q. How can stability studies under varying conditions inform formulation design?

Conduct accelerated degradation studies (40°C/75% RH, 1–3 months) and monitor via UPLC-MS. Degradation products (e.g., oxidation of the ethyl group) can be identified using high-resolution MS. Stability-indicating methods must resolve degradants from the parent compound (resolution >2.0) .

Q. What mechanisms explain enantiomer-specific effects in pharmacological assays?

Use molecular docking (e.g., AutoDock Vina) to compare (R)- and (S)-enantiomer binding affinities to targets like monoamine transporters. In vitro functional assays (e.g., cAMP accumulation) can validate enantiomer-specific activity. Contradictory results may arise from assay sensitivity (e.g., EC₅₀ variations ±15%) or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.